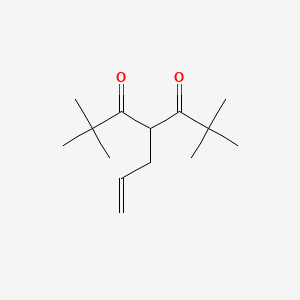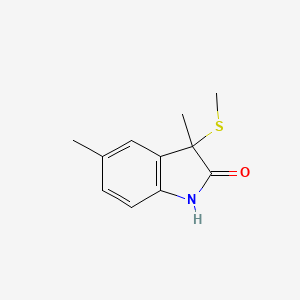
(3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine is a chemical compound with a unique structure that includes a diaziridine ring
Preparation Methods
The synthesis of (3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine typically involves the reaction of tert-butylamine with a suitable diaziridine precursor under controlled conditions. The reaction conditions often include specific temperatures and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
(3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(3E)-1-tert-Butyl-N,2-dimethyldiaziridin-3-imine can be compared with other similar compounds, such as:
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound has a similar diaziridine structure but differs in its functional groups and biological activity.
(2Z,3E)-2,3’-biindole-2’,3(1H,1’H)-dione 3-{O-[(3R)-3,4-dihydroxybutyl]oxime}: Another compound with a related structure, used in different biological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
61483-94-1 |
|---|---|
Molecular Formula |
C7H15N3 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-tert-butyl-N,2-dimethyldiaziridin-3-imine |
InChI |
InChI=1S/C7H15N3/c1-7(2,3)10-6(8-4)9(10)5/h1-5H3 |
InChI Key |
HZWYANUHZLDWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NC)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]-](/img/structure/B14569817.png)








![2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro-](/img/structure/B14569851.png)



